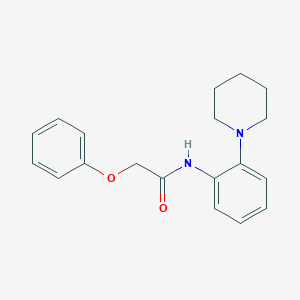![molecular formula C19H21FN2O3 B244936 4-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244936.png)
4-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a member of the benzamide family and is commonly referred to as MPF-1.
Mécanisme D'action
The exact mechanism of action of MPF-1 is not fully understood. However, it has been proposed that MPF-1 inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
MPF-1 has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. MPF-1 has also been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPF-1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its low toxicity profile makes it a safe compound to work with in the lab. However, one limitation of using MPF-1 in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on MPF-1. One area of interest is further investigation of its anti-cancer activity and its potential use as a therapeutic agent for cancer treatment. Additionally, research on the mechanism of action of MPF-1 may provide insights into its potential therapeutic applications in other disease areas, such as inflammation and oxidative stress. Finally, further studies on the pharmacokinetics and pharmacodynamics of MPF-1 may provide valuable information for its potential use as a drug candidate.
Méthodes De Synthèse
The synthesis of MPF-1 involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-pentanoylamino-3-methoxyaniline in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified through recrystallization to obtain a pure form of MPF-1.
Applications De Recherche Scientifique
MPF-1 has been widely studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MPF-1 has been found to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C19H21FN2O3 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21FN2O3/c1-3-4-5-18(23)22-16-11-10-15(12-17(16)25-2)21-19(24)13-6-8-14(20)9-7-13/h6-12H,3-5H2,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
IFEMQMIMMSOYIZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-3-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244854.png)
![4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B244857.png)
![5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B244858.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)




![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)



